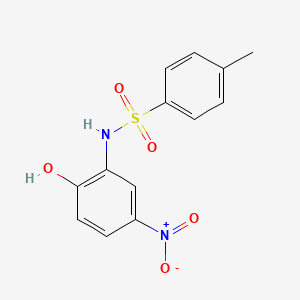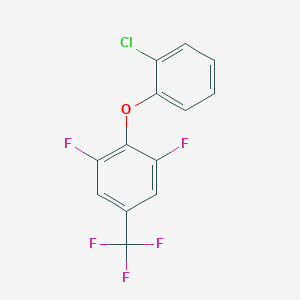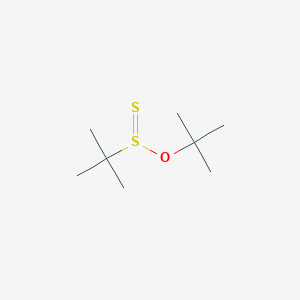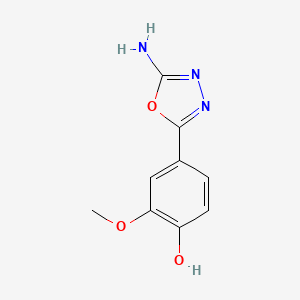![molecular formula C14H20O3 B14082995 4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one CAS No. 10070-65-2](/img/structure/B14082995.png)
4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one is an organic heterotricyclic compound. It is a sesquiterpenoid isolated from the plant Atractylodes lancea . This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a methylidene group .
Preparation Methods
The synthesis of 4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one can be achieved through various preparative methods. One such method involves the synthesis from 3,4,8,8a-tetrahydro-8a-methyl-1,6(2H,7H)-naphthalenedione . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the transformation of the starting materials into the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is studied for its unique structural properties and reactivity . In biology and medicine, it is investigated for its potential therapeutic effects, particularly its role as a plant metabolite and its interactions with biological systems . In industry, it may be used in the synthesis of other complex organic molecules or as a precursor in various chemical processes .
Mechanism of Action
The mechanism of action of 4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one can be compared with other similar compounds, such as 3beta-hydroxyatractylon . These compounds share structural similarities but may differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific combination of functional groups and its distinct reactivity profile .
Properties
CAS No. |
10070-65-2 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4a-hydroxy-8a-methyl-5-methylidene-3,3a,4,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C14H20O3/c1-9-4-3-5-13(2)8-11-10(6-12(15)17-11)7-14(9,13)16/h10-11,16H,1,3-8H2,2H3 |
InChI Key |
HASWHTQCJRDYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(=C)C1(CC3CC(=O)OC3C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[(4-methoxyphenoxy)methyl]pyrazine](/img/structure/B14082913.png)

![(R)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one](/img/structure/B14082919.png)
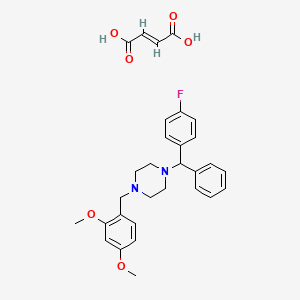
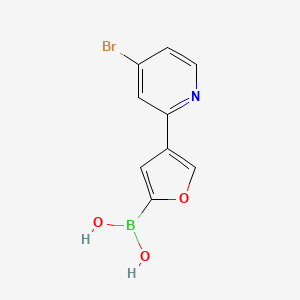
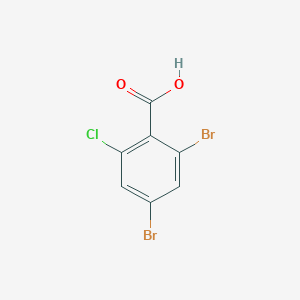
![5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione](/img/structure/B14082934.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzoic acid](/img/structure/B14082937.png)

